molecular formula C12H13N3O2S B2620829 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1016741-33-5

3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2620829
CAS RN: 1016741-33-5
M. Wt: 263.32
InChI Key: OQYSKLRYCOSJAT-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (AMTB) is an organic compound belonging to the class of thiazoles. It is a white, crystalline solid that is stable under normal storage conditions. AMTB is used as a building block for the synthesis of various compounds and has been studied for its potential applications in medicinal chemistry, in particular for its potential as an anti-cancer agent.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Synthesis of Novel Compounds : Compounds related to "3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide" have been synthesized for their potential antimicrobial and anticancer activities. For example, a series of derivatives were prepared from 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide and evaluated for antimicrobial activity, with some molecules showing more potent effects than reference drugs against pathogenic strains (Bikobo et al., 2017).

  • Histone Deacetylase Inhibitors for Alzheimer's : A series of 5-aroylindolyl-substituted hydroxamic acids, structurally related to the compound of interest, showed potent inhibitory selectivity against histone deacetylase 6 (HDAC6). One compound in particular exhibited not only the ability to decrease the level of phosphorylation of tau proteins but also to ameliorate Alzheimer's disease phenotypes in animal models, indicating potential therapeutic applications (Lee et al., 2018).

Material Science Applications

  • Supramolecular Gelators : Derivatives of N-(thiazol-2-yl)benzamide have been investigated for their gelation behavior, highlighting the role of methyl functionality and non-covalent interactions. These findings suggest applications in material science, particularly in the development of new supramolecular materials with specific properties like ethanol/water and methanol/water mixture gelation (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-6-18-12(14-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYSKLRYCOSJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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